molecular formula C20H16F3NO3 B2890363 N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 831178-58-6

N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No. B2890363
M. Wt: 375.347
InChI Key: ZPSFDDRQJUKYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also has a trifluoromethyl group (-CF3), which is known for its high electronegativity and can greatly influence the compound’s reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring and the introduction of the trifluoromethyl group. Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyl ketones .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the furan ring. The trifluoromethyl group is known for its high electronegativity, which can make the compound more reactive . The furan ring is an aromatic ring, which can participate in electrophilic aromatic substitution reactions.

Scientific Research Applications

Synthesis and Antibacterial Activities

  • A study by Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogs, demonstrating significant antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These findings highlight the potential of furan-2-carboxamide derivatives in combating antibiotic-resistant infections (Siddiqa et al., 2022).

Chemical Synthesis and Transformation

  • Research by Lu, Wu, and Yoshikai (2014) explored the palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones, forming multisubstituted furans. This study contributes to the understanding of furan synthesis and has implications for chemical synthesis in various fields (Lu, Wu, & Yoshikai, 2014).

Polymerization and Material Science

  • A study by Jiang et al. (2015) on the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides provides insights into sustainable alternatives to polyphthalamides. This research is significant for the development of high-performance materials with commercial interest (Jiang et al., 2015).

Bio-Imaging and Sensor Development

  • Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor using furan-2-carboxamide for the detection of Cd2+ and CN− ions, with applications in bio-imaging in live cells and zebrafish. This study contributes to the field of chemical sensing and bio-imaging (Ravichandiran et al., 2020).

Corrosion Inhibition

  • Research by Zulfareen et al. (2016) on the corrosion inhibition efficiency of N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide for brass in HCl medium demonstrates its potential as a corrosion inhibitor. This is significant for material protection and longevity (Zulfareen et al., 2016).

properties

IUPAC Name

N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3/c1-2-26-17-10-6-5-9-15(17)24-19(25)18-12-11-16(27-18)13-7-3-4-8-14(13)20(21,22)23/h3-12H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSFDDRQJUKYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

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